molecular formula C14H15FN2O2 B11746883 1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B11746883
M. Wt: 262.28 g/mol
InChI Key: OSYVQRAAIWZSTE-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethyl group at position 1, a fluorophenyl group at position 3, and a carbaldehyde group at position 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the ethoxyethyl group: This step involves the alkylation of the pyrazole ring with an ethoxyethyl halide under basic conditions.

    Introduction of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Introduction of the carbaldehyde group: This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the formation of hydrazones with hydrazines.

Scientific Research Applications

1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

1-(1-Ethoxyethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-(1-Ethoxyethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde: This compound lacks the fluorine atom on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-(1-Ethoxyethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde: This compound has a chlorine atom instead of a fluorine atom, which can also affect its properties.

    1-(1-Ethoxyethyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbaldehyde: This compound has a methyl group instead of a fluorine atom, which can influence its reactivity and activity.

The presence of the fluorine atom in this compound can enhance its lipophilicity, metabolic stability, and binding affinity to certain targets, making it unique compared to its analogs.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

2-(1-ethoxyethyl)-5-(4-fluorophenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C14H15FN2O2/c1-3-19-10(2)17-13(9-18)8-14(16-17)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3

InChI Key

OSYVQRAAIWZSTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=CC(=N1)C2=CC=C(C=C2)F)C=O

Origin of Product

United States

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